Product packaging for Methyl 6-amino-3-chloropicolinate(Cat. No.:CAS No. 1256835-20-7)

Methyl 6-amino-3-chloropicolinate

Cat. No.: B596375
CAS No.: 1256835-20-7
M. Wt: 186.595
InChI Key: XUHPYPHVEHKNBT-UHFFFAOYSA-N
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Description

Methyl 6-amino-3-chloropicolinate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.595. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B596375 Methyl 6-amino-3-chloropicolinate CAS No. 1256835-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHPYPHVEHKNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682478
Record name Methyl 6-amino-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256835-20-7
Record name Methyl 6-amino-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Heterocyclic Building Block in Organic Synthesis

Methyl 6-amino-3-chloropicolinate serves as a crucial intermediate in the synthesis of more complex molecules due to the presence of its distinct functional groups: an amino group, a chlorine atom, and a methyl ester attached to a pyridine (B92270) ring. bldpharm.comachemblock.com This combination allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

The reactivity of the chloro and amino groups is a key aspect of its utility. The chlorine atom can be displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, while the amino group can be readily acylated, alkylated, or diazotized to introduce further chemical diversity. This dual reactivity enables the construction of a wide array of molecular frameworks.

A notable application of this building block is in the synthesis of various heterocyclic compounds. For instance, it is a precursor in the creation of chloropicolinate amides and urea (B33335) derivatives. nih.govacs.org The synthesis of these compounds often involves the coupling of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with different acid chlorides, ureas, or thioureas. nih.govacs.org This highlights the compound's role in constructing complex molecules with potential biological activity.

Table 1: Key Reactions Involving this compound Derivatives

Reaction TypeReagents and ConditionsProduct TypeReference
Amide CouplingR¹COCl, DCM, RT, 6 hMethyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate amides nih.gov
Sulfonamide FormationR²SO₂Cl, DIPEA, DCM, RT, 3 hSulfonamide derivatives nih.gov
Urea/Thiourea (B124793) FormationR³NCO/R³NCS, DCM, TEA, RT, 4 hUrea and thiourea derivatives nih.gov
Suzuki-Miyaura Coupling2-aminophenyl boronic acid, Pd(II)Cl₂(dppf), K₂CO₃, EtOH, toluene, 90 °CMethyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate acs.org

Overview of Research Trajectories on Picolinate Scaffolds in Medicinal and Agrochemical Fields

Direct Synthetic Routes to Methyl 6-amino-3-chloropicolinate

While specific, detailed protocols for the direct synthesis of this compound (CAS 1256835-20-7) are not extensively documented in readily available scientific literature, plausible synthetic routes can be inferred from established methods for analogous compounds. sigmaaldrich.com A common approach to synthesizing aminopicolinate esters involves a multi-step sequence.

One potential pathway could begin with the nitration of a suitable picoline precursor, followed by reduction of the nitro group to an amine. For instance, the synthesis of the isomeric 6-chloro-3-amino-2-picoline is achieved through the hydrogenation of 6-chloro-3-nitro-2-methylpyridine using a palladium-on-carbon catalyst. google.com This resulting aminopicoline could then undergo oxidation of the methyl group to a carboxylic acid. The final step would be the esterification of the picolinic acid to yield the methyl ester.

Esterification of amino-carboxylic acids is a standard transformation. A general and efficient method for preparing amino acid methyl esters involves the use of methanol (B129727) with trimethylchlorosilane at room temperature. nih.gov Alternatively, a more traditional approach is the reaction of the corresponding carboxylic acid with methanol under acidic conditions, such as with hydrogen chloride georganics.sk.

Another general strategy for related isomers, like methyl 3-amino-6-chloropicolinate, involves the chlorination of a picolinic acid derivative, followed by an amination step. benchchem.com The precise sequence of these chlorination, amination, oxidation, and esterification steps would be critical in developing an efficient and selective synthesis for this compound.

Synthesis of Structurally Related Chloropicolinate Scaffolds and Precursors

The synthesis of various chloropicolinate scaffolds and their precursors is well-documented, providing a toolbox of intermediates for the construction of more complex molecules.

The synthesis of complex picolinate derivatives often relies on the initial preparation of key building blocks. An example is the synthesis of methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate , which serves as a precursor for a series of potential anti-tuberculosis agents. These agents are formed by coupling the precursor with various acid chlorides, ureas, and thioureas.

Another fundamental precursor is methyl 4-chloropicolinate . Its synthesis can be achieved from 2-picolinic acid. The process involves treating 2-picolinic acid with thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride, followed by esterification with methanol. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of Methyl 4-chloropicolinate chemicalbook.com

StepReagentsTemperatureDuration
Acyl Chloride Formation2-Picolinic acid, Thionyl chloride, N,N-dimethylformamide20 - 72°C~16.7 hours
EsterificationMethanol20 - 55°C45 minutes
Work-upWater, Sodium hydrogencarbonate45°CN/A

Furthermore, the synthesis of 4-iodomethylpicolinate highlights a multi-step transformation starting from picolinic acid. This involves chlorination with thionyl chloride, esterification to the methyl ester, and subsequent halogen exchange to introduce the iodo group. umsl.edu Such iodinated picolinates are particularly useful for subsequent cross-coupling reactions.

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are instrumental in the derivatization of picolinate scaffolds.

Palladium-catalyzed cross-coupling reactions are widely employed in the synthesis of pharmaceuticals and complex organic molecules. nih.gov The Suzuki-Miyaura coupling , which joins an organoboron compound with an organic halide or triflate, is one of the most versatile and widely used methods for forming C-C bonds. googleapis.comgoogleapis.com

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. This cycle typically includes three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

In the context of picolinate synthesis, the Suzuki-Miyaura reaction can be used to introduce aryl or heteroaryl substituents onto the pyridine ring. For example, a bromo-substituted picolinate can be coupled with a variety of boronic acids or their esters to create a diverse library of derivatives. The choice of ligands for the palladium catalyst, the base, and the solvent system are all critical parameters that need to be optimized for a successful coupling reaction. Decarboxylative cross-coupling reactions, where a carboxylic acid is coupled with an aryl halide, also represent a powerful palladium-catalyzed method for the arylation of pyridines. benchchem.comchemicalbook.com

While palladium-catalyzed reactions are prevalent, several other cross-coupling methodologies provide valuable alternatives for picolinate synthesis. These include:

Stille Coupling: Utilizes organotin reagents.

Negishi Coupling: Employs organozinc reagents.

Hiyama Coupling: Involves organosilicon compounds.

Chan-Lam Coupling: Facilitates the formation of carbon-heteroatom bonds, often using copper catalysts.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, which is crucial for synthesizing amino-substituted aromatics. umsl.edu

Beyond transition metal catalysis, research into the use of main-group elements, such as phosphorus and bismuth compounds, as catalysts for cross-coupling reactions is an emerging area with the potential for more sustainable synthetic routes. sigmaaldrich.com Furthermore, copper-catalyzed amination reactions have proven to be an efficient method for the synthesis of aminopyridines from their corresponding bromo derivatives.

Chemical Transformations and Derivatization Strategies

Synthesis of Amide, Urea (B33335), and Thiourea (B124793) Derivatives from Chloropicolinate Scaffolds

The primary amino group on the chloropicolinate scaffold is a key site for derivatization, readily undergoing reactions with various electrophiles to form amides, ureas, and thioureas. These transformations are fundamental in medicinal chemistry for creating libraries of analogs with diverse biological activities.

A notable example of this strategy is the synthesis of a series of carboxamides, ureas, and thioureas from a methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate scaffold. nih.govresearchgate.netacs.org Although this starting material is more complex, the reactions at the amino group are directly analogous to the potential derivatization of methyl 6-amino-3-chloropicolinate.

Amide Synthesis: Amide derivatives are typically synthesized by the coupling of the amino group with acid chlorides. nih.gov For instance, the reaction of a chloropicolinate scaffold with adamantane-1-carbonyl chloride in dichloromethane (B109758) (DCM) at room temperature yields the corresponding amide derivative. nih.gov The reaction is often carried out at a reduced temperature initially (10 to -20 °C) and then allowed to proceed at room temperature for several hours. nih.gov A mild base may be used to quench any acid generated during the reaction. nih.gov

Urea and Thiourea Synthesis: The synthesis of urea and thiourea derivatives is achieved by reacting the amino group with isocyanates or isothiocyanates, respectively. nih.gov These reactions are generally performed in a suitable solvent like DCM in the presence of a base such as triethylamine (B128534) (TEA) under an inert atmosphere. nih.gov For example, the reaction of a chloropicolinate scaffold with 1-chloro-4-isothiocyanatobenzene in the presence of TEA yields the corresponding thiourea derivative. nih.gov

The following table summarizes a selection of amide, urea, and thiourea derivatives synthesized from a chloropicolinate scaffold, showcasing the variety of substituents that can be introduced.

Derivative TypeReagentKey Reaction Conditions
AmideAdamantane-1-carbonyl chlorideDCM, 10 to -20 °C to RT, 6 h
Thiourea1-chloro-4-isothiocyanatobenzeneDCM, TEA, N2 atmosphere
UreaIsocyanateDCM, TEA, 4 h, RT
SulfonamideSulfonyl chlorideDCM, DIPEA, 3 h, RT

Exploration of Other Functional Group Modifications and Analog Synthesis

Beyond the derivatization of the amino group, the chloro and methyl ester functionalities of this compound offer additional avenues for structural modification and the synthesis of diverse analogs.

Cross-Coupling Reactions: The chlorine atom on the pyridine (B92270) ring is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net This reaction allows for the formation of a carbon-carbon bond by coupling the chloropicolinate with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.org This strategy is particularly useful for synthesizing aryl-substituted picolinates. While specific examples starting from this compound are not extensively detailed in the provided literature, the general methodology is widely applied to halopurines and other haloheterocycles. researchgate.netscispace.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. scispace.com

Nucleophilic Aromatic Substitution: The chlorine atom can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group can facilitate this reaction. Potential nucleophiles include amines, thiols, and alkoxides, leading to the formation of a wide range of substituted picolinates. mdpi.com For example, reactions with hydrazine (B178648) hydrate (B1144303) can introduce a hydrazino group. mdpi.com

Ester Hydrolysis: The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 6-amino-3-chloropicolinic acid. rsc.org This transformation is valuable as the resulting carboxylic acid can then be coupled with a variety of amines to form a different set of amide derivatives, expanding the accessible chemical space. nih.gov Standard saponification procedures, often employing a base like lithium hydroxide (B78521) in a mixture of water and an organic solvent, can be used. nih.gov The choice of conditions must be carefully considered to avoid potential side reactions with other functional groups in the molecule. nih.gov

Computational Chemistry and Mechanistic Insights

Molecular Docking Investigations of Chloropicolinate Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a chloropicolinate derivative, and its target protein.

In a significant study, a series of novel chloropicolinate amides and urea (B33335) derivatives were synthesized and evaluated as potential inhibitors of the Mycobacterium tuberculosis (Mtb) MurB enzyme, a crucial component in the biosynthesis of the bacterial cell wall. researchgate.netnih.gov The MurB enzyme is an attractive target for new anti-tuberculosis drugs. researchgate.net Researchers performed molecular docking studies to investigate the binding modes of these synthesized compounds within the active site of the MurB protein. nih.gov The binding energy, which indicates the stability of the ligand-protein complex, was calculated for each derivative. A lower binding energy value typically corresponds to a more stable interaction. researchgate.net The results from these docking studies showed a strong correlation with the experimentally determined antimycobacterial activities, validating the computational model. nih.gov

Table 1: Molecular Docking Binding Energies of Selected Chloropicolinate Derivatives Against Mtb MurB Enzyme
CompoundBinding Energy (kcal/mol)Reference
Compound 15-10.1 researchgate.net
Compound 18-9.8 researchgate.net
Compound 27-9.6 researchgate.net
Compound 32-10.2 researchgate.net
Compound 33-10.5 researchgate.net

In Silico Analysis of Ligand-Target Interactions

Beyond simply predicting the binding orientation and energy, in silico analysis provides detailed insights into the specific molecular interactions that stabilize the ligand within the target's active site. These interactions primarily include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the chloropicolinate derivatives targeting the Mtb MurB enzyme, the docking analysis revealed key interactions with specific amino acid residues in the active site. researchgate.net The most potent compounds were found to form multiple hydrogen bonds with residues such as Arginine (Arg152), Asparagine (Asn153), and Tyrosine (Tyr193). researchgate.net For instance, the urea and thiourea-based derivatives demonstrated strong hydrogen bonding between their respective oxygen or sulfur atoms and the Arg152 residue. researchgate.net The chloropicolinate core itself was also involved in crucial interactions, with the pyridine (B92270) nitrogen and amide groups participating in the hydrogen bond network. researchgate.net This detailed understanding of ligand-target interactions is critical for optimizing the lead compounds to enhance their binding affinity and, consequently, their inhibitory effect. researchgate.netnih.gov

Table 2: Key Ligand-Target Interactions for Potent Chloropicolinate Derivatives with Mtb MurB Residues
CompoundInteracting ResiduesNumber of Hydrogen BondsReference
Compound 15ARG152, ASN153, TYR1934 researchgate.net
Compound 18ARG152, ASN153, TYR1934 researchgate.net
Compound 32ARG152, ASN153, TYR193, GLY1945 researchgate.net
Compound 33ARG152, ASN153, TYR193, GLY1945 researchgate.net

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a pivotal role in deriving these relationships by correlating structural features with binding affinities and functional effects.

Urea and Thiourea (B124793) Moieties: The introduction of urea and thiourea linkers was particularly effective, with compounds 32 and 33 showing the highest potency. researchgate.net The docking studies confirmed that these groups optimally positioned the molecules to form extensive hydrogen bond networks within the MurB active site. researchgate.net

Substituents on the Phenyl Ring: The nature and position of substituents on the terminal phenyl ring of the amide derivatives significantly impacted activity. Electron-withdrawing groups, such as trifluoromethyl (in compound 15) and difluoro (in compound 18), were found to enhance the antimycobacterial activity. nih.govacs.org The computational models suggested that these groups contribute to favorable electronic and steric interactions within the binding pocket.

Correlation of Binding Energy and MIC: A strong correlation was observed between the calculated binding energies from molecular docking and the measured MIC values. Compounds with lower (more favorable) binding energies generally exhibited lower MIC values, indicating higher potency. nih.gov This correlation underscores the predictive power of the computational models and provides a rational pathway for designing future derivatives with improved efficacy. researchgate.net

Biological and Agrochemical Applications of Chloropicolinate Compounds

Role in Agrochemical Development

The picolinate (B1231196) chemical structure is a well-established backbone in the agrochemical industry, particularly for the development of herbicides.

Picolinate and picolinic acid compounds are a significant class of synthetic auxin herbicides. nih.govmdpi.com These herbicides are valued for their effective absorption and translocation within plants, a broad spectrum of weed control, and efficacy against some resistant weed species. mdpi.com Chloropicolinate amide and urea (B33335) derivatives, in particular, are recognized as potent herbicidal active agents. nih.govacs.org For instance, researchers have designed and synthesized novel 3-chloro-6-pyrazolyl-picolinate derivatives that exhibit superior post-emergence herbicidal activity and a broader weed control spectrum compared to commercial herbicides like clopyralid. nih.govmdpi.com These synthetic auxin herbicides work by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds, while often being safe for crops like wheat and maize. nih.govmdpi.com

Methyl 6-amino-3-chloropicolinate and related structures serve as crucial intermediates in the synthesis of more complex agrochemical active ingredients. google.com The reactivity of the pyridine (B92270) ring and its substituents allows it to be a building block for novel herbicides. For example, the picolinate skeleton is the foundation for new auxin herbicides such as halauxifen-methyl (B1255740) (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). mdpi.com The process often involves modifying the picolinate structure, such as replacing a chlorine atom with a phenyl or pyrazolyl group at the 6-position, to create compounds with enhanced herbicidal efficacy and desired crop selectivity. mdpi.commdpi.com This synthetic versatility makes chloropicolinate intermediates highly valuable in the discovery and development of next-generation crop protection products. mdpi.com

Advanced Spectroscopic and Crystallographic Methodologies for Structural Confirmation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For Methyl 6-amino-3-chloropicolinate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. The methyl ester (-OCH₃) group would typically appear as a sharp singlet, while the amino (-NH₂) group protons would produce a broader singlet. The two protons on the pyridine (B92270) ring are in different chemical environments and would appear as two distinct signals, likely doublets, due to coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. Key expected signals include those for the methyl ester carbon, the carbonyl carbon of the ester, and the four distinct carbon atoms of the substituted pyridine ring.

In research, these techniques are used to confirm the successful synthesis of target molecules. For instance, a study focused on synthesizing a series of complex chloropicolinate derivatives for biological screening characterized all products using ¹H and ¹³C NMR spectroscopy to verify their structures. nih.govacs.org

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (δ)Multiplicity
¹HPyridine-HAromatic RegionDoublet
¹HPyridine-HAromatic RegionDoublet
¹HAmino (-NH₂)VariableBroad Singlet
¹HMethyl Ester (-OCH₃)~3.9 ppmSinglet
¹³CCarbonyl (-C=O)~165 ppm-
¹³CPyridine Ring Carbons~110-160 ppm-
¹³CMethyl Ester (-OCH₃)~53 ppm-

Note: Predicted values are based on typical chemical shifts for these functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (HR-MS)

Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. For structural confirmation, high-resolution mass spectrometry (HR-MS) is particularly crucial. It can determine the molecular mass with extremely high accuracy (typically to within 0.001 atomic mass units), which allows for the unambiguous determination of a compound's elemental formula.

For this compound (C₇H₇ClN₂O₂), the theoretical monoisotopic mass is 186.0196 g/mol . An HR-MS analysis would aim to detect the protonated molecular ion [M+H]⁺ at m/z 187.0274. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern, where the [M+2]+H]⁺ peak (due to the ³⁷Cl isotope) would be approximately one-third the intensity of the [M+H]⁺ peak (due to the ³⁵Cl isotope).

Scientific studies extensively use HR-MS to confirm the identity of newly synthesized compounds. In research on related chloropicolinate derivatives, HR-MS was employed to confirm the elemental composition of every synthesized molecule, ensuring the correct product was obtained before further testing. nih.govacs.org

Single-Crystal X-ray Diffraction (SXRD) for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SXRD) stands as the gold standard for the absolute and definitive determination of a molecule's three-dimensional structure in the solid state. The technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself is not publicly documented, the application of SXRD has been critical in confirming the structures of its more complex derivatives. In a notable study, researchers successfully grew single crystals of two different chloropicolinate amide derivatives and performed SXRD analysis. nih.govacs.org The results not only confirmed the constitution and connectivity of the atoms, which had been previously inferred by NMR and MS, but also revealed detailed conformational features and the specific network of intermolecular hydrogen bonds holding the molecules together in the crystal lattice. acs.org

For one such derivative, the analysis provided unequivocal proof of its structure. nih.govacs.org This type of detailed structural insight is invaluable, as the solid-state conformation and intermolecular interactions can significantly influence a compound's physical properties and biological activity.

Table 2: Example Research Findings from Single-Crystal X-ray Diffraction of a Chloropicolinate Derivative (Compound 15)

ParameterObserved ValueSignificance
Crystal SystemOrthorhombicDefines the basic geometry of the crystal lattice.
Space GroupPbcaDescribes the symmetry elements within the crystal.
Intramolecular H-BondN(3)···H(1)–N(2)Confirms a specific conformational lock within the molecule.
Intermolecular H-BondO(1)···H(1)–N(2)Reveals how molecules are linked together in the solid state.

Data sourced from a study on chloropicolinate amide derivatives, demonstrating the application of the SXRD technique. nih.govacs.org

Emerging Research Avenues and Translational Potential

Future Directions in Synthetic Chemistry of Chloropicolinates

The synthesis of chloropicolinates, including Methyl 6-amino-3-chloropicolinate, is a dynamic area of research. Future advancements are expected to focus on developing more efficient, selective, and sustainable synthetic methods. Key areas of exploration include:

Novel Catalytic Systems: The development of novel catalysts is crucial for improving the efficiency and selectivity of reactions involving chloropicolinates. Research into more active and robust catalysts for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, will enable the synthesis of a wider range of derivatives with tailored properties.

Flow Chemistry and Process Optimization: Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, scalability, and product consistency. Future research will likely focus on adapting and optimizing flow chemistry for the industrial-scale production of this compound and its derivatives.

C-H Activation Strategies: Direct C-H activation is a powerful tool for the functionalization of heterocyclic compounds. The development of methods for the selective C-H activation of the picolinate (B1231196) ring would provide more direct and atom-economical routes to novel analogues, bypassing the need for pre-functionalized starting materials.

Fluorination Chemistry: The introduction of fluorine atoms can significantly alter the biological activity of a molecule. nih.gov Advances in nucleophilic fluorination reactions, particularly for electron-deficient substrates like chloropicolinates, are a key area of interest. nih.gov The development of milder and more general fluorination methods will facilitate the synthesis of novel fluorinated picolinate derivatives for biological evaluation. nih.gov

Advancements in Biological and Agrochemical Screening Methodologies

Identifying the biological activity of new chemical entities is a critical step in both drug discovery and agrochemical development. Recent advancements in screening methodologies are accelerating this process and providing deeper insights into the mechanisms of action.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. mdpi.com This technology is instrumental in identifying initial "hits" like this compound for further optimization.

Phenotypic Screening: This approach involves testing compounds in whole-organism or cell-based assays to identify molecules that produce a desired biological effect, without prior knowledge of the specific molecular target. mdpi.com Phenotypic screening is particularly valuable for discovering compounds with novel mechanisms of action.

Computational and In Silico Methods: The use of computational tools, such as virtual screening and molecular docking, is becoming increasingly important in predicting the biological activity of compounds and prioritizing them for synthesis and testing. nih.govfrontiersin.org These methods can significantly reduce the time and cost associated with the early stages of discovery. frontiersin.org

Advanced Analytical Techniques: The development of more sensitive and rapid analytical techniques is crucial for evaluating the efficacy and environmental fate of agrochemicals. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and advanced biosensors are enhancing the ability to detect and quantify pesticide residues at very low levels. mdpi.comnih.govmdpi.com

Screening MethodDescriptionApplication in Picolinate Research
High-Throughput Screening (HTS) Rapid, automated testing of large compound libraries against biological targets. mdpi.comInitial identification of herbicidal or antimicrobial activity of picolinate derivatives.
Phenotypic Screening Testing compounds in whole-organism or cell-based models to observe a desired biological effect. mdpi.comDiscovery of picolinates with novel modes of action against weeds or pathogens.
Virtual Screening Computational technique to search large libraries of compounds to identify those most likely to bind to a drug target. nih.govPrioritization of picolinate analogues for synthesis based on predicted binding affinity to target enzymes.
Molecular Docking Computational simulation of the interaction between a small molecule and a macromolecule. nih.govUnderstanding the binding mode of this compound with its target proteins.

Perspectives on Drug Discovery and Crop Protection Research

This compound and its derivatives hold significant promise in both pharmaceutical and agricultural sectors.

Drug Discovery:

The structural features of chloropicolinates make them attractive scaffolds for the development of new therapeutic agents. nih.gov The presence of the chlorine atom and the amino group provides opportunities for further chemical modification to optimize pharmacological properties. Research has shown that derivatives of similar chloropicolinates exhibit promising activity against various pathogens. For instance, some chloropicolinate amides and urea (B33335) derivatives have demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. nih.govacs.org This suggests that this compound could serve as a valuable starting point for the design and synthesis of novel anti-infective agents. The broader class of chlorinated compounds has a well-established role in medicine, with many FDA-approved drugs containing chlorine. nih.gov

Crop Protection:

In the field of agrochemicals, the picolinate chemical class is well-established for its herbicidal properties. google.com Compounds in this family often act as synthetic auxins, disrupting plant growth processes. The development of new herbicides is crucial to combat the evolution of weed resistance to existing products. nih.gov this compound, as a key intermediate, can be used to synthesize a new generation of herbicides with improved efficacy and selectivity. google.com The amino group, in particular, allows for the introduction of various substituents to fine-tune the herbicidal spectrum and environmental profile of the final product.

Application AreaPotential of this compound
Drug Discovery Serves as a scaffold for developing new anti-infective agents, particularly against Mycobacterium tuberculosis. nih.govacs.org
Crop Protection Acts as a key building block for the synthesis of novel herbicides to manage weed resistance. google.com

Q & A

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply ANOVA to compare yields across ≥3 batches. Identify outliers via Grubbs’ test. Optimize critical parameters (e.g., reaction time, solvent purity) using response surface methodology (RSM) .

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